![molecular formula C27H21ClFNO5 B11118551 1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118551.png)
1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H21ClFNO5 and its molecular weight is 493.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This compound belongs to the chromeno-pyrrole family, which is known for various pharmacological properties, including anticancer, antibacterial, and antioxidant activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chromeno-pyrrole core with specific substituents that influence its biological activity. The presence of a chlorophenyl group and dimethoxyphenyl moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromeno-pyrrole derivatives. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of chromeno[3,4-c]pyrrole exhibited IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent anticancer properties .
Antibacterial Activity
The antibacterial activity of this compound has also been explored. It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, it showed comparable efficacy to gentamicin against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Antioxidant Activity
The antioxidant properties of chromeno-pyrrole derivatives are noteworthy as well. Research indicates that these compounds can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases. The antioxidant activity is believed to stem from the ability of the chromeno-pyrrole structure to donate electrons and neutralize free radicals .
Case Studies
- Anticancer Study : A recent in vitro study evaluated the cytotoxic effects of various chromeno-pyrrole derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with fluorine substitutions displayed enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that fluorination may improve biological activity through increased lipophilicity and receptor binding affinity .
- Antibacterial Assessment : In a study assessing the antibacterial effects of synthesized chromeno-pyrrole derivatives, several compounds were tested against E. coli and S. aureus. Compounds with halogen substitutions exhibited significantly lower minimum inhibitory concentrations (MICs), indicating superior antibacterial properties compared to standard antibiotics .
- Antioxidant Evaluation : A comparative study on the antioxidant activities of various chromeno derivatives revealed that those containing methoxy groups demonstrated higher radical scavenging abilities than others. This suggests a structure-activity relationship where specific functional groups enhance antioxidant capacity .
Summary of Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations conducted by the National Cancer Institute (NCI) revealed significant antitumor activity against various human cancer cell lines. The compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating its efficacy in inhibiting cancer cell proliferation. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression in cancer cells .
Neuroprotective Properties
Research has also indicated that this compound may possess neuroprotective effects. Preliminary studies suggest that it can modulate neuroinflammatory responses and promote neuronal survival under oxidative stress conditions. Such properties make it a candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial strains. In vitro assays showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a novel antimicrobial agent. Further studies are required to elucidate the specific mechanisms underlying its antimicrobial activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases and phosphatases, which are critical in cancer progression and treatment resistance. This property could be leveraged to develop targeted therapies for resistant cancer types .
Drug Formulation
Given its unique chemical structure, this compound is being explored for formulation into drug delivery systems. Its lipophilicity and ability to cross biological membranes make it suitable for developing novel formulations that enhance bioavailability and therapeutic efficacy .
Pesticide Development
In agricultural science, the compound's structural characteristics are being studied for potential use as a pesticide or fungicide. Its effectiveness against specific plant pathogens could provide a new avenue for crop protection strategies. Initial findings suggest it may disrupt fungal cell wall synthesis, indicating a mechanism similar to existing antifungal agents .
Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In a comprehensive study conducted by the NCI, 1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione was tested against a panel of 60 cancer cell lines. The results indicated that the compound significantly inhibited cell growth across multiple lineages, particularly in breast and lung cancer models.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound revealed that it reduced oxidative stress markers in neuronal cultures exposed to toxic agents. The study suggests that it may activate protective signaling pathways that enhance neuronal resilience.
Properties
Molecular Formula |
C27H21ClFNO5 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H21ClFNO5/c1-33-21-8-6-15(12-22(21)34-2)10-11-30-24(16-4-3-5-17(28)13-16)23-25(31)19-14-18(29)7-9-20(19)35-26(23)27(30)32/h3-9,12-14,24H,10-11H2,1-2H3 |
InChI Key |
OHUQBOOQCOJCRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl)OC |
Origin of Product |
United States |
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